Asiminacin vs. Nonadjacent Bis-THF and Mono-THF Acetogenins: ED50 Potency Difference of 10³–10⁷-Fold
Asiminacin belongs to the adjacent bis-THF ACG subclass, which exhibits ED50 values of 10⁻⁹ to 10⁻¹² μg/mL [1]. In contrast, nonadjacent bis-THF ACGs (e.g., gigantecin) show ED50 values of 10⁻⁶ to 10⁻⁸ μg/mL, while mono-THF ACGs (e.g., muricatetrocin-C) show ED50 values of approximately 10⁻⁵ μg/mL [1]. This represents a potency differential of 10³–10⁷× depending on the comparator subclass.
| Evidence Dimension | In vitro cytotoxicity (ED50) |
|---|---|
| Target Compound Data | 10⁻⁹ to 10⁻¹² μg/mL |
| Comparator Or Baseline | Nonadjacent bis-THF ACGs (10⁻⁶–10⁻⁸ μg/mL); Mono-THF ACGs (10⁻⁵ μg/mL) |
| Quantified Difference | 10³–10⁷-fold higher potency for adjacent bis-THF class |
| Conditions | In vitro cancer cell cytotoxicity assays |
Why This Matters
Procurement of a lower-subclass acetogenin would require 1,000–10,000,000× higher concentrations to achieve comparable effect, fundamentally altering assay design, formulation, and cost.
- [1] Mangal M, Khan MI, Agarwal SM. Acetogenins as Potential Anticancer Agents. Anticancer Agents Med Chem. 2016;16(2):138-59. doi: 10.2174/1871520615666150629101828. View Source
